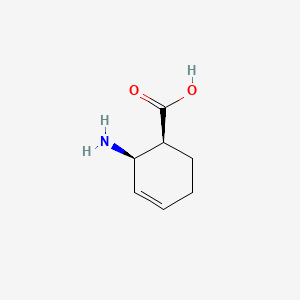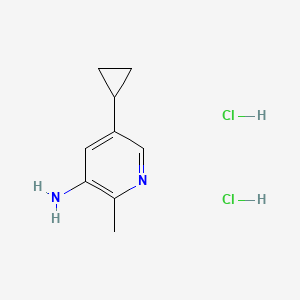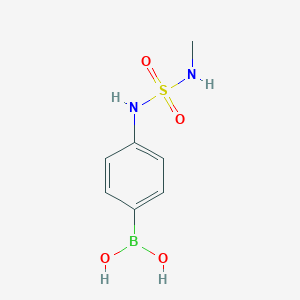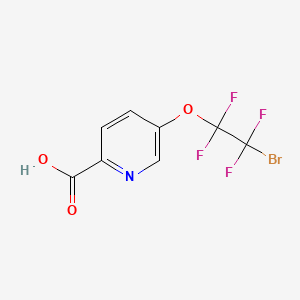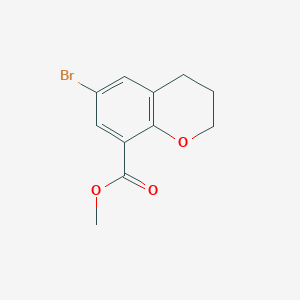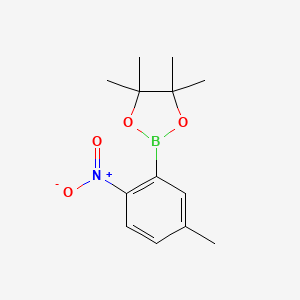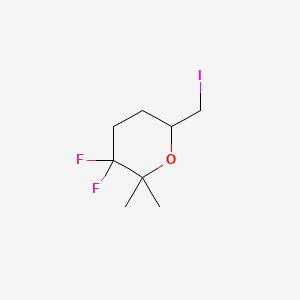
3,3-Difluoro-6-(iodomethyl)-2,2-dimethyloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-6-(iodomethyl)-2,2-dimethyloxane is a chemical compound with significant interest in various scientific fields. Its molecular formula is C6H8F2INO, and it has a molecular weight of 275.04 g/mol. This compound is known for its unique chemical structure, which includes fluorine and iodine atoms, making it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 3,3-Difluoro-6-(iodomethyl)-2,2-dimethyloxane involves several steps. One common method includes the reaction of a suitable precursor with iodine and fluorine-containing reagents under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and quality of the final product.
Analyse Chemischer Reaktionen
3,3-Difluoro-6-(iodomethyl)-2,2-dimethyloxane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted oxanes, oxides, and reduced derivatives .
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-6-(iodomethyl)-2,2-dimethyloxane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds and iodinated intermediates.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, including enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism by which 3,3-Difluoro-6-(iodomethyl)-2,2-dimethyloxane exerts its effects involves its interaction with specific molecular targets. The fluorine and iodine atoms in the compound can form strong bonds with various biological molecules, influencing their activity and function. The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3,3-Difluoro-6-(iodomethyl)-2,2-dimethyloxane can be compared with other similar compounds, such as:
3,3-Difluoro-6-(chloromethyl)-2,2-dimethyloxane: This compound has a chlorine atom instead of iodine, leading to different reactivity and applications.
3,3-Difluoro-6-(bromomethyl)-2,2-dimethyloxane: The presence of a bromine atom in this compound also results in distinct chemical properties and uses.
3,3-Difluoro-6-(methyl)-2,2-dimethyloxane: This compound lacks the halogen atom, making it less reactive but still valuable for certain applications.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which confer specific reactivity and versatility in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H13F2IO |
|---|---|
Molekulargewicht |
290.09 g/mol |
IUPAC-Name |
3,3-difluoro-6-(iodomethyl)-2,2-dimethyloxane |
InChI |
InChI=1S/C8H13F2IO/c1-7(2)8(9,10)4-3-6(5-11)12-7/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
RTNUSKIXIBZZME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CCC(O1)CI)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


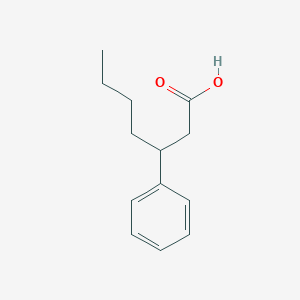
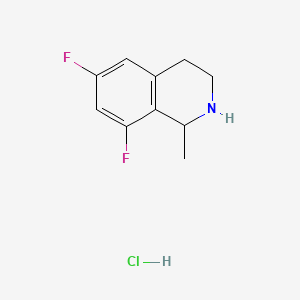
![Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane](/img/structure/B13461902.png)


